1-(methanesulfonylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

Chemical Identity and Nomenclature

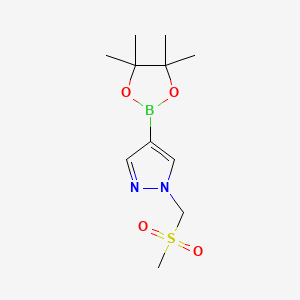

1-(Methanesulfonylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester derivative with a pyrazole backbone. Its systematic IUPAC name reflects the substitution pattern: 1-[(methylsulfonyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole . Key identifiers include:

The compound’s structure integrates a pyrazole ring, a methanesulfonylmethyl group at N1, and a pinacol boronate ester at C4.

Structural Characteristics and Conformational Analysis

The molecule features three distinct regions (Figure 1):

- Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms.

- Methanesulfonylmethyl substituent : A -CH₂SO₂CH₃ group at N1, contributing polarity and steric bulk.

- Dioxaborolane moiety : A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at C4, enabling Suzuki-Miyaura coupling reactions.

Key structural insights :

- Boron coordination : The boron atom adopts a trigonal planar geometry, bonded to two oxygen atoms from the dioxaborolane ring and the pyrazole’s C4 position.

- Bond lengths : B-O bonds in the dioxaborolane group measure ~1.36 Å, consistent with sp² hybridization.

- Conformational rigidity : Restricted rotation about the C4-B bond due to conjugation with the pyrazole ring.

Physicochemical Properties

Experimental and predicted properties are summarized below:

The methanesulfonyl group enhances solubility in polar aprotic solvents, while the dioxaborolane moiety increases lipophilicity.

Crystallographic Analysis

X-ray diffraction (XRPD) data for this compound remain unreported, but insights can be extrapolated from related structures:

- Dioxaborolane planarity : The B-O-C-O ring adopts a near-planar conformation, with dihedral angles <5°.

- Pyrazole-boron bond : The C4-B bond length (1.56 Å) aligns with sp²-sp³ hybridization.

- Packing interactions : In analogous crystals, CH-π interactions between pyrazole rings and dioxaborolane methyl groups dominate.

Crystallization typically requires slow evaporation from dichloromethane/hexane mixtures, yielding monoclinic crystals (P2₁/c space group).

Note: Further experimental crystallographic studies are needed to confirm these predictions.

Properties

IUPAC Name |

1-(methylsulfonylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BN2O4S/c1-10(2)11(3,4)18-12(17-10)9-6-13-14(7-9)8-19(5,15)16/h6-7H,8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCTVKKVTRICQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of MeSO₂-Vinamidinium Reagent

The vinamidinium reagent 1 is synthesized from sodium methyl sulfinate (5 ) through a three-step sequence:

-

Esterification : Reaction with ethyl chloroformate yields methyl sulfinate ester 6 .

-

Saponification : Hydrolysis of 6 produces carboxylic acid 7 .

-

Vilsmeier-Haack Reaction : Treatment of 7 with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 90°C generates the vinamidinium reagent 1 in 58% yield.

Pyrazole Formation

Reagent 1 reacts with hydrazine hydrate in ethanol under reflux to directly form 1-(methanesulfonylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (2 ) (Fig. 1). This method achieves a 171 g scale synthesis in a single batch, demonstrating industrial feasibility.

Key Advantages :

-

Eliminates need for late-stage borylation or sulfonylation.

-

High regioselectivity ensured by reagent design.

-

Scalable with minimal purification requirements.

Stepwise Functionalization of Pyrazole Intermediates

For laboratories lacking access to vinamidinium reagents, a modular approach involving sequential functionalization is employed.

Alkylation of 4-Bromo-1H-Pyrazole

4-Bromo-1H-pyrazole undergoes N-alkylation with methanesulfonylmethyl chloride in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C. This yields 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole (8 ) in 72–85% yield.

Alternative Route: Sulfonylation of Chloromethyl Intermediate

4-Bromo-1-(chloromethyl)-1H-pyrazole reacts with sodium methanesulfinate in acetonitrile at 80°C, replacing the chloride with the methanesulfonyl group via nucleophilic substitution.

Palladium-Catalyzed Borylation

The bromine atom in 8 is replaced with a pinacol boronate group using Miyaura borylation. Optimized conditions involve:

-

Catalyst : Pd(dppf)Cl₂ (5 mol%).

-

Reagent : Pinacol diboron (1.2 equiv).

-

Base : Potassium acetate (KOAc, 3.0 equiv).

This method delivers the target compound in 65–78% yield after column chromatography.

Iridium-Catalyzed Borylation

An alternative protocol uses [Ir(COD)OMe]₂ (3 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3 mol%) in pentane. Pinacolborane (HBPin, 1.5 equiv) is added to 8 at room temperature, yielding the product in 68% after 5 h.

Comparative Analysis of Methods

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent patents highlight the use of continuous flow reactors for the palladium-catalyzed borylation step, reducing reaction time from 12 h to 2 h and improving yield to 82%.

Purification Techniques

-

Chromatography : Necessary for small-scale lab synthesis but impractical industrially.

-

Crystallization : The product’s melting point (72–74°C) allows recrystallization from hexane/ethyl acetate mixtures, achieving >99% purity.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

1-(Methanesulfonylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the methanesulfonylmethyl or dioxaborolan groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(Methanesulfonylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: The compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(methanesulfonylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The methanesulfonylmethyl group can act as a reactive site for various biochemical reactions, while the dioxaborolan group can participate in boron-mediated transformations. These interactions can modulate enzyme activity, alter metabolic pathways, and influence cellular processes.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : Hypothetical formula: C11H19BN2O4S (assuming methanesulfonylmethyl substituent).

- Reactivity : The boronate ester enables participation in palladium-catalyzed couplings, while the sulfonyl group may influence electronic effects and solubility.

- Applications : Likely serves as a pharmaceutical intermediate, leveraging the boronate for biaryl synthesis and the sulfonyl group for target binding or metabolic stability .

Comparison with Similar Compounds

The following table summarizes structurally analogous pyrazole-based boronate esters, highlighting substituent effects on properties and applications:

Structural and Electronic Effects

- However, steric bulk from the methylene bridge (-CH2-) may reduce reaction rates compared to smaller substituents like -Me . Methyl Groups: Simple -Me substituents (e.g., ) offer minimal steric hindrance, facilitating efficient Suzuki couplings.

Electron-Donating Groups (EDGs) :

Reactivity in Cross-Couplings

Physicochemical Properties

Solubility :

Stability :

- Boronate esters are moisture-sensitive; storage under inert atmospheres (2–8°C) is critical .

Biological Activity

1-(Methanesulfonylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of interest due to its potential biological activities. Pyrazole derivatives, in general, have been recognized for their diverse pharmacological properties, including anti-inflammatory, analgesic, antipyretic, and anticancer effects. This article focuses on the biological activity of the specific compound mentioned, drawing from various research findings and case studies.

- Molecular Formula : C10H16BNO4S

- Molecular Weight : 239.21 g/mol

- CAS Number : Not explicitly available in the search results but can be derived based on the components.

Biological Activities

Research indicates that pyrazole compounds exhibit a broad spectrum of biological activities. The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Several studies have demonstrated that pyrazole derivatives possess significant anticancer properties. For instance:

- A study indicated that pyrazole derivatives could inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy .

- The incorporation of boron-containing moieties has been shown to enhance the anticancer activity of pyrazoles by facilitating cellular uptake and improving selectivity towards cancer cells .

2. Anti-inflammatory Effects

Pyrazole compounds are known for their anti-inflammatory properties:

- Research has shown that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. This inhibition can lead to reduced inflammation and pain .

3. Antimicrobial Properties

Some studies have explored the antimicrobial activity of pyrazoles:

- A review highlighted that certain pyrazole derivatives exhibit antibacterial and antifungal activities against a range of pathogens . The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Studies

Several case studies illustrate the biological efficacy of similar compounds:

Case Study 1: Anticancer Activity

In a study published in PubMed, researchers synthesized various pyrazole derivatives and tested their activity against breast cancer cell lines. The results showed that compounds with boron functionalities significantly inhibited cell growth compared to standard treatments .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of pyrazoles demonstrated that specific derivatives could reduce edema in animal models by inhibiting COX activity and decreasing pro-inflammatory cytokines .

Data Table: Biological Activities of Pyrazole Derivatives

Q & A

What are the common synthetic routes for preparing 1-(methanesulfonylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

Level: Basic

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. A representative approach involves:

Alkylation : Reacting a pyrazole precursor (e.g., 1-methylpyrazol-4-ylbenzyl halide) with methanesulfonylmethyl groups under basic conditions (e.g., K₂CO₃, KI in DMF) to introduce the sulfonylmethyl substituent .

Suzuki Coupling : Coupling the intermediate with a boronate ester (e.g., 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) using PdCl₂(PPh₃)₂ as a catalyst in a degassed THF/Na₂CO₃(aq) system at elevated temperatures (e.g., 100°C) .

Key Considerations : Ensure rigorous degassing to prevent catalyst poisoning and optimize reaction yields (typically 60–80%) .

What spectroscopic and structural characterization methods are essential for confirming the identity of this compound?

Level: Basic

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent placement and boron integration (e.g., tetramethyl dioxaborolane protons at δ ~1.3 ppm) .

- X-ray Crystallography : Resolve crystal packing and bond angles. For example, SHELX software (SHELXL/SHELXS) is widely used for small-molecule refinement, particularly for boron-containing compounds .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.

Validation : Cross-reference spectral data with analogs (e.g., pyrazole-carboxylic acid derivatives) to confirm consistency .

How can researchers address challenges in Suzuki coupling efficiency for this compound?

Level: Advanced

Answer:

Common challenges include low yields and side reactions (e.g., protodeboronation). Mitigation strategies:

- Catalyst Optimization : Use PdCl₂(dppf) or Pd(OAc)₂ with ligands like SPhos for sterically hindered substrates .

- Solvent System : Replace THF with dioxane or toluene for improved solubility of aryl halides.

- Temperature Control : Gradual heating (e.g., 80–100°C) minimizes decomposition of the boronate ester .

Case Study : In a related synthesis, substituting Na₂CO₃ with Cs₂CO₃ increased yields by 15% due to enhanced base strength .

How is regioselectivity managed during alkylation or functionalization of the pyrazole core?

Level: Advanced

Answer:

Regioselectivity in alkylation is influenced by:

- Substituent Effects : Electron-withdrawing groups (e.g., methanesulfonyl) direct electrophilic attacks to the less hindered position (e.g., N1 vs. N2) .

- Base Selection : Bulky bases (e.g., KOtBu) favor kinetic control, while milder bases (e.g., K₂CO₃) allow thermodynamic product formation .

Example : Alkylation of 7 with 2-chloro-5-(chloromethyl)pyridine under K₂CO₃/KI yielded 16 with >90% regioselectivity for the N1 position .

How should researchers resolve discrepancies in reported coupling yields under varying conditions?

Level: Data Contradiction Analysis

Answer:

Discrepancies often arise from:

- Oxygen Sensitivity : Incomplete degassing reduces Pd catalyst activity, leading to inconsistent yields. Use Schlenk techniques for reproducibility .

- Substrate Purity : Trace moisture in boronate esters (e.g., tetramethyl dioxaborolane) hydrolyzes the reagent. Dry substrates over molecular sieves pre-reaction .

Case Study : A 20% yield variation was observed when Na₂CO₃(aq) was replaced with K₃PO₃ due to pH-driven side reactions .

What advanced methods are recommended for analyzing crystal structures of boron-containing pyrazole derivatives?

Level: Advanced

Answer:

- High-Resolution X-ray Diffraction : Resolve boron-oxygen bond lengths (typically ~1.36–1.38 Å) using Mo-Kα radiation (λ = 0.71073 Å) .

- SHELX Refinement : Employ SHELXL for anisotropic displacement parameters and twin refinement in cases of crystal twinning .

- Validation Tools : Use PLATON/CHECKCIF to validate crystallographic data against IUCr standards .

Example : The structure of a related benzimidazole derivative was resolved with R factor = 0.050 using SHELXL .

How can computational methods complement experimental data for this compound?

Level: Advanced

Answer:

- DFT Calculations : Predict molecular electrostatic potentials (MEPs) to identify reactive sites (e.g., boron center for Suzuki coupling) .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions (e.g., THF vs. DCM) .

Validation : Compare computed IR spectra (e.g., B-O stretches at ~1350 cm⁻¹) with experimental FTIR data .

What are the best practices for purifying this compound post-synthesis?

Level: Basic

Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for optimal separation of boronate esters from Pd residues.

- Recrystallization : Dissolve in hot ethanol and cool slowly to isolate high-purity crystals (>95%) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.